molecular formula C10H7ClN2 B189345 2-Chloro-3-phenylpyrazine CAS No. 41270-65-9

2-Chloro-3-phenylpyrazine

Cat. No. B189345
CAS RN: 41270-65-9
M. Wt: 190.63 g/mol
InChI Key: CAPLTXKTKMPKED-UHFFFAOYSA-N
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Description

2-Chloro-3-phenylpyrazine is a chemical compound with the molecular formula C10H7ClN2 . It has a molecular weight of 190.63 g/mol . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-phenylpyrazine consists of a pyrazine ring attached to a phenyl group and a chlorine atom . The InChI string is InChI=1S/C10H7ClN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H .


Physical And Chemical Properties Analysis

2-Chloro-3-phenylpyrazine has a molecular weight of 190.63 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 157 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

  • Chemical Reactions and Derivatives : It is used in the synthesis of 2-amino-3-phenylpyrazine and is a substrate in various chemical transformations. For example, treatment with potassium amide in liquid ammonia yields 2-amino-3-phenylpyrazine, demonstrating its reactivity and potential for creating diverse chemical compounds (Lont & Plas, 2010).

  • Fluorescence Labeling in Saccharide Analysis : 2-Amino-3-phenylpyrazine, a derivative of 2-Chloro-3-phenylpyrazine, is used as a sensitive fluorescence labeling reagent for saccharides. This application is crucial in chromatographic or electrophoretic analysis of monosaccharides, offering a tool for sensitive and precise detection in various research contexts (Yamamoto, Hamase, & Zaitsu, 2003).

  • Tuberculostatic Activity : Some derivatives synthesized from 2-chloro-3-cyanopyrazine, a related compound, have shown potential tuberculostatic activity. This highlights its role in the development of new treatments for tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2005).

  • Antimycobacterial Applications : Derivatives of 5-Chloro-N-phenylpyrazine-2-carboxamides, related to 2-Chloro-3-phenylpyrazine, show significant activity against Mycobacterium tuberculosis, suggesting their potential in treating this infectious disease (Zítko et al., 2013).

  • Mild Steel Corrosion Inhibition : Studies indicate the potential use of 3-chloro-6-phenylpyrazine derivatives in protecting mild steel from corrosion in acidic environments. This application is relevant in industrial contexts where corrosion prevention is crucial (Olasunkanmi, Sebona, & Ebenso, 2017).

  • Pharmaceutical Synthesis : It is used in the synthesis of various pharmaceutical compounds, demonstrating its versatility as a building block in medicinal chemistry (Caron, Massett, Bogle, Castaldi, & Braish, 2001).

properties

IUPAC Name

2-chloro-3-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPLTXKTKMPKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356469
Record name 2-chloro-3-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-phenylpyrazine

CAS RN

41270-65-9
Record name 2-chloro-3-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0.01 mol. sample of 3-phenylpyrazin-2(1H)one is mixed with 9.0 ml. of phosphorous oxychloride (POCl3) and refluxed for 5-6 hr. The excess phosphorous oxychloride is removed by distillation at reduced pressure and 25 ml. of methylene chloride added to the residue. The resultant solution is stirred with a few milliliters of ice water, dried, evaporated and the residue recrystallized to yield the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-chloro-3-phenylpyrazine react with potassium amide in liquid ammonia?

A1: Unlike some of its isomers, 2-chloro-3-phenylpyrazine reacts with potassium amide in liquid ammonia to yield a single product: 2-amino-3-phenylpyrazine []. This suggests that the chlorine atom in the 2-position is readily substituted by the amide nucleophile, without any observed ring contractions or other side reactions. This selectivity is attributed to the relatively lower susceptibility of positions 3 and 6 in this specific isomer towards nucleophilic attack [].

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